molecular formula C19H18N2O3 B3275234 ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate CAS No. 62160-90-1

ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B3275234
CAS RN: 62160-90-1
M. Wt: 322.4 g/mol
InChI Key: OGTIHBXYRARJEZ-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with a phenyl group at the 5-position and a 4-methoxyphenyl group at the 1-position. The 3-position of the pyrazole ring is further substituted with an ethyl ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or 1,3-ketoester, followed by cyclization to form the pyrazole ring. The methoxy and ethyl ester groups could be introduced either before or after the formation of the pyrazole ring, depending on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenyl, 4-methoxyphenyl, and ethyl ester substituents. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The phenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions, while the ester group could undergo hydrolysis, reduction, or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the ester group could make this compound relatively polar, while the aromatic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of the pyrazole ring, it’s possible that this compound could have activity as a GABA_A receptor antagonist, similar to other pyrazole derivatives .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation. Additionally, studies could be conducted to better understand its physical and chemical properties, and how these properties influence its reactivity and potential uses .

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)17-13-18(14-7-5-4-6-8-14)21(20-17)15-9-11-16(23-2)12-10-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTIHBXYRARJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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